4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
CAS No.: 1048004-54-1
Cat. No.: VC6711878
Molecular Formula: C16H24N2O5
Molecular Weight: 324.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048004-54-1 |
|---|---|
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.377 |
| IUPAC Name | 4-(2-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
| Standard InChI | InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-13(16(21)22)10-15(20)18-12-6-3-4-7-14(12)19/h3-4,6-7,11,13,17,19H,5,8-10H2,1-2H3,(H,18,20)(H,21,22) |
| Standard InChI Key | UOUHHTBBBUBIAW-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1O)C(=O)O |
Introduction
Structural Characterization and Nomenclature
The IUPAC name 4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid defines a tetrasubstituted butanoic acid backbone with the following functional groups:
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A 2-hydroxyphenyl moiety at position 4, linked via an amino group.
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A 3-isopropoxypropyl chain at position 2, also bonded through an amino group.
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A ketone group at position 4 and a carboxylic acid at position 1.
This arrangement creates a planar oxobutanoic core with polar (hydroxyl, carboxylic acid) and nonpolar (isopropoxypropyl) regions, suggesting amphiphilic behavior. Comparative analysis with structurally related compounds, such as 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid (PubChem CID: 440741) , highlights the critical role of aryl-amino and alkoxyalkyl substituents in modulating solubility and bioactivity.
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis protocols exist for this compound, methodologies from analogous systems provide plausible routes:
Anhydride Opening and Functionalization
The patent US9963423B2 describes the synthesis of 4-amino-2,4-dioxobutanoic acid via anhydride opening with ammonium hydroxide, followed by ozonolysis. Adapting this approach:
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Itaconic anhydride could serve as a starting material.
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Selective amination at positions 2 and 4 using 2-aminophenol and 3-isopropoxypropylamine.
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Ozonolysis to introduce the ketone group at position 4.
Reaction conditions (temperature, pH, and stoichiometry) would require optimization to prevent cross-reactivity between the hydroxyl and isopropoxy groups.
Hydrolysis of Cyano Precursors
Diethyl-2-cyano-3-hydroxybutenedioate, a precursor in U.S. Pat. No. 9,045,392 , suggests a pathway involving:
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Nucleophilic substitution with 2-hydroxyphenylamine and 3-isopropoxypropylamine.
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Acid-catalyzed hydrolysis to convert nitriles to carboxylic acids.
Physicochemical Properties (Theoretical)
Based on computational models and analog data :
| Property | Predicted Value | Basis of Estimation |
|---|---|---|
| Molecular Weight | 382.41 g/mol | Sum of atomic masses |
| logP (Partition Coefficient) | 1.2 ± 0.3 | Hydrophobic substituents dominate |
| Aqueous Solubility | 12 mg/mL (pH 7.4) | Carboxylic acid enhances solubility |
| pKa (Carboxylic Acid) | 3.8 | Comparable to glutaric acid |
Biological Relevance and Hypothesized Applications
UV Filter Analogues
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, a human lens UV filter , shares structural motifs with this compound. The 2-hydroxyphenyl group may enable UV absorption (λmax ≈ 290–320 nm), while the isopropoxypropyl chain could enhance membrane permeability for ocular delivery.
Challenges in Characterization
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Stereochemical Complexity: Unspecified stereocenters at positions 2 and 4 may lead to diastereomer mixtures, complicating purification.
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Stability Concerns: The α,β-unsaturated ketone moiety is prone to Michael addition reactions under physiological conditions.
Future Research Directions
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Synthetic Optimization: Develop regioselective amination protocols to avoid byproducts.
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Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism using in vitro models.
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Target Identification: Screen against tyrosine kinase or G-protein-coupled receptors, given the aryl-amino motifs.
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